Boc-HyNic-PEG3-Azide
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Overview
Description
Boc-HyNic-PEG3-Azide is a heterobifunctional polyethylene glycol derivative that contains a tert-butyloxycarbonyl (Boc) protected hydrazinonicotinamide (HyNic) group and an azide group. This compound is widely used in bioconjugation applications due to its ability to form stable linkages with various biomolecules. The azide group can participate in “click” chemistry reactions, while the HyNic group can form hydrazone linkages with aldehyde or ketone groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-HyNic-PEG3-Azide involves several steps:
Polymerization of Ethylene Oxide: The process begins with the polymerization of ethylene oxide to form amino-PEG-alcohol using a dibenzyl-protected amine functional initiator.
Chain-End Modification: The amino-PEG-alcohol undergoes chain-end modification to introduce the N-hydroxy succinimidyl-PEG-azide derivative.
Introduction of Boc-HyNic Group: The Boc-HyNic group is introduced through a series of reactions involving tert-butyloxycarbonyl protection and hydrazinonicotinamide conjugation.
Industrial Production Methods
Industrial production of this compound typically involves large-scale polymerization and modification processes under controlled conditions to ensure high purity and yield. The use of advanced reactors and purification systems is essential to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Boc-HyNic-PEG3-Azide undergoes several types of chemical reactions:
Click Chemistry: The azide group reacts with alkynes, BCN, or DBCO to form stable triazole linkages.
Hydrazone Formation: The HyNic group reacts with aldehyde or ketone groups to form reversible hydrazone linkages.
Common Reagents and Conditions
Click Chemistry: Copper(I) catalysts are commonly used to facilitate the Huisgen 1,3-dipolar cycloaddition between azides and alkynes.
Hydrazone Formation: Mild acidic conditions are typically employed to promote the reaction between the HyNic group and carbonyl compounds.
Major Products Formed
Triazole Linkages: Formed from the reaction of the azide group with alkynes.
Hydrazone Linkages: Formed from the reaction of the HyNic group with aldehydes or ketones.
Scientific Research Applications
Boc-HyNic-PEG3-Azide has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex molecules through click chemistry and bioconjugation techniques.
Biology: Employed in the labeling and modification of biomolecules, such as proteins and nucleic acids.
Medicine: Utilized in the development of drug delivery systems and diagnostic tools.
Industry: Applied in the production of advanced materials and nanotechnology.
Mechanism of Action
The mechanism of action of Boc-HyNic-PEG3-Azide involves its ability to form stable linkages with various biomolecules. The azide group participates in click chemistry reactions to form triazole linkages, while the HyNic group forms hydrazone linkages with carbonyl compounds. These linkages are stable and can be used to attach various functional groups to the polyethylene glycol backbone .
Comparison with Similar Compounds
Similar Compounds
Boc-HyNic-PEG-Azide: Similar to Boc-HyNic-PEG3-Azide but with different polyethylene glycol chain lengths.
Hynic-PEG3-N3: Another heterobifunctional polyethylene glycol derivative with similar functional groups.
Uniqueness
This compound is unique due to its combination of a Boc-protected HyNic group and an azide group, which allows for versatile bioconjugation and click chemistry applications. The specific polyethylene glycol chain length (PEG3) provides optimal solubility and stability for various applications .
Properties
IUPAC Name |
tert-butyl N-[[5-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethylcarbamoyl]pyridin-2-yl]amino]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31N7O6/c1-19(2,3)32-18(28)25-24-16-5-4-15(14-22-16)17(27)21-6-8-29-10-12-31-13-11-30-9-7-23-26-20/h4-5,14H,6-13H2,1-3H3,(H,21,27)(H,22,24)(H,25,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWQQBMDQCXUNFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NNC1=NC=C(C=C1)C(=O)NCCOCCOCCOCCN=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31N7O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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